molecular formula C10H20O B097992 1,2-Diethylcyclohexanol CAS No. 19398-73-3

1,2-Diethylcyclohexanol

Cat. No.: B097992
CAS No.: 19398-73-3
M. Wt: 156.26 g/mol
InChI Key: FHPIIUUMMWHNFC-UHFFFAOYSA-N
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Description

1,2-Diethylcyclohexanol is a disubstituted cyclohexanol derivative of interest in synthetic organic chemistry. Its structure, featuring both ethyl substituents and an alcohol functional group, makes it a potential intermediate for studying stereochemistry and elimination reactions. A primary research application involves its use as a model substrate in acid-catalyzed dehydration studies. Similar to the well-documented dehydration of 2-methylcyclohexanol , this reaction proceeds through a carbocation intermediate and can yield a mixture of isomeric alkenes. The presence of the two ethyl groups introduces additional complexity regarding stereochemical outcomes and the stability of potential carbocation intermediates, allowing researchers to investigate the interplay between thermodynamic and kinetic control in reaction pathways . Furthermore, the compound serves as a valuable building block for the synthesis of more complex, functionalized cyclic compounds, facilitating research in areas such as materials science and the development of novel chemical entities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diethylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-3-9-7-5-6-8-10(9,11)4-2/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FHPIIUUMMWHNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
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DSSTOX Substance ID

DTXSID80865038
Record name 1,2-Diethylcyclohexan-1-ol
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Molecular Weight

156.26 g/mol
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CAS No.

19398-73-3
Record name 1,2-Diethylcyclohexanol
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Record name 1,2-DIETHYL-1-CYCLOHEXANOL (CIS AND TRANS)
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Synthetic Methodologies and Strategies for 1,2 Diethylcyclohexanol and Analogues

Established Synthetic Pathways for 1,2-Dialkylcyclohexanols

The construction of 1,2-dialkylcyclohexanols can be achieved through several reliable synthetic routes. These methods offer versatility in starting materials and reaction conditions, allowing for the synthesis of a range of substituted cyclohexanol (B46403) derivatives.

Grignard Reaction Approaches to Substituted Cyclohexanols

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of alcohols. The reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to a carbonyl group. In the context of 1,2-diethylcyclohexanol synthesis, a plausible approach involves the reaction of a 2-ethylcyclohexanone (B1346015) with an ethylmagnesium halide (e.g., ethylmagnesium bromide).

The general mechanism proceeds with the ethyl carbanion from the Grignard reagent attacking the electrophilic carbonyl carbon of the 2-ethylcyclohexanone. This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, this compound.

Alternatively, the synthesis could be envisioned starting from cyclohexanone (B45756). A first Grignard reaction with one equivalent of ethylmagnesium bromide would produce 1-ethylcyclohexanol. Subsequent oxidation to 2-ethylcyclohexanone would be followed by a second Grignard reaction with another equivalent of ethylmagnesium bromide to yield the final product.

The choice of Grignard reagent and carbonyl precursor allows for the synthesis of a wide variety of substituted cyclohexanols. For instance, reacting cyclohexanone with other alkylmagnesium halides can produce a range of 1-alkylcyclohexanols.

Hydrogenation-Based Syntheses of Cyclohexanol Derivatives

Catalytic hydrogenation of substituted phenols provides a direct route to the corresponding cyclohexanol derivatives. For the synthesis of this compound, the precursor would be 2,6-diethylphenol. This process involves the reduction of the aromatic ring under hydrogen pressure in the presence of a metal catalyst.

Commonly used catalysts for this transformation include noble metals such as palladium, platinum, and rhodium, often supported on materials like carbon or alumina (B75360). The reaction conditions, including temperature, pressure, and choice of catalyst and solvent, can significantly influence the reaction's efficiency and selectivity. For instance, the hydrogenation of alkylphenols to their corresponding alkylcyclohexanols has been shown to be effectively catalyzed by nickel and platinum catalysts. The presence of additives can also impact the yield of the desired cyclohexanol.

PrecursorCatalystTemperature (°C)Pressure (psi)ProductYield (%)
AlkylphenolNickel on kieselguhr~2431000-1900Alkylcyclohexanol92
AlkylphenolPlatinum on alumina~2571000-1900Alkylcyclohexanol35

This table presents illustrative data on the hydrogenation of alkylphenols, which is analogous to the synthesis of this compound from 2,6-diethylphenol.

Reductive Methods for Ketone Precursors (e.g., 2,6-Dimethylcyclohexanone (B152311) to 2,6-Dimethylcyclohexanol)

The reduction of a corresponding ketone precursor is a fundamental method for the synthesis of cyclohexanols. In a direct analogy to this compound, the reduction of 2,6-dimethylcyclohexanone provides a well-studied example of this approach. Various reducing agents can be employed, with the choice of reagent influencing the stereochemical outcome of the reaction.

Common reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of cis-2,6-dimethylcyclohexanone with sodium borohydride in methanol (B129727) has been shown to predominantly yield the corresponding axial alcohol. These reductions can produce a mixture of diastereomers, and the ratio of these isomers can be influenced by the choice of reducing agent and solvent.

Ketone PrecursorReducing AgentSolventMajor Product Stereochemistry
cis-2,6-DimethylcyclohexanoneNaBH₄MethanolAxial alcohol
cis-2,6-DimethylcyclohexanoneLiAlH₄Diethyl etherEquatorial alcohol

This table illustrates the stereochemical outcomes of the reduction of a disubstituted cyclohexanone, a reaction analogous to the synthesis of this compound from 2,6-diethylcyclohexanone (B94488).

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound (at C1 and C2) means that it can exist as different stereoisomers (diastereomers and enantiomers). The control of the relative and absolute stereochemistry during the synthesis is a key challenge and an area of significant research interest.

Diastereoselective Control in this compound Formation

Diastereoselective synthesis aims to produce a specific diastereomer (e.g., cis or trans) in preference to others. In the context of this compound synthesis, diastereoselectivity can be controlled at different stages.

For instance, in the Grignard reaction with 2-ethylcyclohexanone, the approach of the ethyl Grignard reagent to the carbonyl group can be influenced by the steric hindrance of the existing ethyl group at the C2 position. This can lead to a preferential formation of one diastereomer over the other. The relative orientation of the two ethyl groups (cis or trans) will be determined by the facial selectivity of the nucleophilic attack.

Similarly, the reduction of 2,6-diethylcyclohexanone can exhibit diastereoselectivity. The choice of reducing agent plays a crucial role. Bulky reducing agents tend to attack from the less hindered face of the carbonyl group, leading to a higher proportion of one diastereomer. The stereochemistry of the starting ketone (cis or trans-2,6-diethylcyclohexanone) will also dictate the stereochemical outcome of the resulting alcohol.

Enantioselective Approaches to Chiral 1,2-Diethylcyclohexanols

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. To synthesize enantiomerically enriched this compound, chiral catalysts or auxiliaries are typically employed.

One potential strategy involves the asymmetric hydrogenation of a prochiral precursor, such as 2,6-diethylphenol, using a chiral catalyst. Chiral transition metal complexes, for example, those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are known to catalyze asymmetric hydrogenations with high enantioselectivity.

Another approach is the enantioselective reduction of 2,6-diethylcyclohexanone. This can be achieved using chiral reducing agents or a stoichiometric amount of a hydride reagent in the presence of a chiral ligand. For example, the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) is a well-established method for the enantioselective reduction of ketones.

The development of new chiral catalysts and methodologies continues to advance the field of asymmetric synthesis, offering increasingly efficient and selective routes to chiral molecules like the individual enantiomers of this compound.

Novel Synthetic Strategies and Methodological Advancements

Recent progress in synthetic organic chemistry has led to the development of sophisticated and efficient methods for constructing complex molecular architectures like that of this compound. These advancements prioritize atom economy, stereocontrol, and operational simplicity.

One-pot reactions, where multiple transformations occur in the same reaction vessel without the isolation of intermediates, have emerged as a powerful strategy for synthesizing complex cyclic systems. These processes are highly efficient as they reduce reaction time, solvent usage, and purification steps. For the construction of substituted cyclohexane (B81311) rings, several one-pot methodologies involving tandem or cascade reactions have been developed.

A prominent strategy involves a sequence of Michael additions. For instance, a tandem double Michael addition-Dieckmann condensation can be used to synthesize 4,4-disubstituted cyclohexane β-keto esters from benzylic nitriles or esters and methyl acrylate. organic-chemistry.org This reaction, typically promoted by a base like potassium tert-butoxide, facilitates the formation of three new carbon-carbon bonds in a single operation, including a quaternary center. organic-chemistry.org Another approach combines an organocatalyzed Michael addition with a subsequent tandem inter-intra double Henry reaction to produce pentasubstituted cyclohexanes with high diastereoselectivity. researchgate.net

Organocatalytic domino reactions also provide an elegant route to highly functionalized cyclohexanes. A highly stereoselective one-pot procedure involving an enantioselective Michael addition, followed by a domino Michael–Knoevenagel-type 1,2-addition sequence, yields cyclohexane derivatives bearing five contiguous stereogenic centers with excellent yields and stereoselectivities. nih.gov These methods demonstrate the utility of one-pot architectures in rapidly building the core structure of substituted cyclohexanols from simple, readily available precursors. nih.gov

Summary of One-Pot Strategies for Cyclohexane Synthesis
One-Pot StrategyKey ReactionsCatalyst/PromoterComplexity of ProductReference
Double Michael Addition-Dieckmann CondensationMichael Addition, Dieckmann CondensationPotassium tert-butoxide4,4-Disubstituted Cyclohexane β-Keto Esters organic-chemistry.org
Michael Addition-Double Henry ReactionMichael Addition, Henry ReactionDiarylprolinol ether, TBAFPentasubstituted Cyclohexanes researchgate.net
Michael–Michael–1,2-Addition SequenceMichael Addition, Knoevenagel-type 1,2-AdditionAmino-squaramide organocatalystPentasubstituted Cyclohexanes with 5 stereocenters nih.gov

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. nih.gov Enzymes are increasingly used in organic synthesis for their ability to perform reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.govresearchgate.net This is particularly valuable for the synthesis of chiral alcohols like the stereoisomers of this compound.

A key application of biocatalysis in this area is the stereoselective reduction of a prochiral ketone precursor. Alcohol dehydrogenases (ADHs) are widely used for this purpose. nih.gov For example, the synthesis of cis-4-propylcyclohexanol, an analogue of this compound, was achieved with high efficiency and stereoselectivity using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH). mdpi.com In this process, the enzyme, coupled with a glucose dehydrogenase for cofactor regeneration, quantitatively converted 4-propylcyclohexanone (B1345700) to cis-4-propylcyclohexanol with a cis/trans ratio of 99.5:0.5. mdpi.com The study highlights the impact of reaction parameters such as substrate concentration and pH on the efficiency of the biotransformation. mdpi.com

Effect of Substrate Concentration on Chemoenzymatic Synthesis of cis-4-Propylcyclohexanol
4-Propylcyclohexanone Concentration (g/L)Conversion Rate (%)Yield (%)
5010090.32 (for 125 g/L scale-up)
100100
125100
150<100N/A
200<100N/A

Data adapted from a study on the synthesis of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase. mdpi.com

Besides reductions, lipases can be employed for the kinetic resolution of racemic cyclohexanol derivatives. semanticscholar.org These enzymes selectively acylate one enantiomer of the alcohol, allowing for the separation of the two enantiomers. The development of robust and highly selective enzymes through protein engineering continues to expand the scope of chemoenzymatic strategies for producing enantiomerically pure substituted cyclohexanols. nih.gov

Catalytic asymmetric synthesis provides the most direct and atom-economical route to enantiomerically enriched compounds. These methods utilize a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of 1,2-disubstituted cyclohexanols, both organocatalysis and transition-metal catalysis have proven to be powerful tools.

Organocatalysis: Chiral small organic molecules can catalyze reactions with high enantioselectivity. As mentioned previously, a one-pot sequence involving an amino-squaramide catalyst can be used to construct highly substituted chiral cyclohexane rings. nih.gov This approach creates multiple stereocenters with excellent control over both diastereoselectivity (>30:1 dr) and enantioselectivity (96–99% ee). nih.gov The combination of photoredox catalysis and organocatalysis has also emerged as a strategy for the direct asymmetric synthesis of complex chiral molecules under mild conditions. escholarship.org

Transition-Metal Catalysis: Chiral transition-metal complexes are highly effective catalysts for a wide range of asymmetric transformations. A notable advancement is the use of hydrogen borrowing catalysis for the enantioselective synthesis of multisubstituted cyclohexanes from 1,5-diols. nih.gov This process, mediated by a chiral iridium(I) complex, allows for the construction of the cyclohexane ring with high levels of both diastereo- and enantioselectivity. nih.gov This method represents a powerful alternative to classical enolate alkylation. nih.gov Another important strategy is asymmetric hydrogenation, where a chiral catalyst, often based on rhodium or ruthenium, is used to reduce a prochiral olefin or ketone to a chiral product. researchgate.net

Examples of Catalytic Asymmetric Pathways to Chiral Cyclohexanes
Catalytic SystemType of TransformationKey FeaturesStereoselectivityReference
Chiral Iridium(I) Complex (e.g., Ir(cod)(acac)/DTBM-SEGPHOS)Hydrogen Borrowing AnnulationForms cyclohexanes from 1,5-diols.High enantioselectivity and diastereoselectivity. nih.gov
Chiral Amino-squaramideOrganocatalytic Michael–Michael–1,2-AdditionOne-pot synthesis of highly functionalized cyclohexanes.>30:1 dr, 96-99% ee nih.gov
Rhodium/Josiphos LigandAsymmetric HydrogenationReduction of nitroalkenes to form chiral nitroalkanes.55-89% ee researchgate.net

These catalytic asymmetric methods provide versatile and powerful platforms for accessing specific stereoisomers of this compound and related structures, which is essential for their application in fields where chirality dictates function.

Stereochemical Investigations and Conformational Dynamics of 1,2 Diethylcyclohexanol

Isomerism in 1,2-Diethylcyclohexanol: Cis-Trans Relationships

The presence of two stereocenters in this compound gives rise to multiple stereoisomers, which can be broadly categorized as diastereomers and enantiomers. The relative orientation of the ethyl and hydroxyl groups on the cyclohexane (B81311) ring defines the cis-trans relationship.

Diastereomeric Forms and Their Relative Configuration

This compound exists as diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org These arise from the different spatial arrangements of the two ethyl groups and the hydroxyl group on the cyclohexane ring. The terms cis and trans are used to describe the relative orientation of these substituents. wikipedia.orgchemistrysteps.com

In the cis isomer, the ethyl group at position 2 and the hydroxyl group at position 1 are on the same side of the cyclohexane ring. wikipedia.orgsavemyexams.com

In the trans isomer, these groups are on opposite sides of the ring. wikipedia.orgsavemyexams.com

These diastereomers exhibit distinct physical properties, such as melting points, boiling points, and solubility, due to their different shapes and intermolecular interactions. libretexts.orgwikipedia.org

IsomerRelative Position of Substituents
cis-1,2-DiethylcyclohexanolEthyl and hydroxyl groups on the same side of the ring
trans-1,2-DiethylcyclohexanolEthyl and hydroxyl groups on opposite sides of the ring

Enantiomeric Forms and Chirality at Stereocenters

Both the cis and trans isomers of this compound are chiral, meaning they are non-superimposable on their mirror images. wikipedia.org This chirality arises from the presence of two stereogenic centers at carbons 1 and 2. Each diastereomer exists as a pair of enantiomers, which are mirror images of each other. uobaghdad.edu.iq

Enantiomers have identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions. uobaghdad.edu.iqpdx.edu They may also exhibit different biological activities and reaction rates with other chiral compounds. uobaghdad.edu.iq The specific three-dimensional arrangement of the substituents at each stereocenter is designated using the (R/S) nomenclature. pdx.edu Consequently, there are four possible stereoisomers for this compound: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers constitute one enantiomeric pair (a trans isomer), while the (1R,2S) and (1S,2R) isomers form another enantiomeric pair (a cis isomer).

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. transformationtutoring.comwikipedia.org The stability of these conformations is significantly influenced by the positions of the ethyl and hydroxyl substituents.

Chair Conformations and Their Interconversion Dynamics

The cyclohexane ring can undergo a "ring flip," a rapid interconversion between two chair conformations. transformationtutoring.comnumberanalytics.com During this process, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org

For cis-1,2-diethylcyclohexanol, a ring flip results in the interchange of the axial and equatorial positions of the ethyl and hydroxyl groups. libretexts.org In one chair conformation, one group will be axial and the other equatorial, and in the flipped conformation, their positions will be reversed. libretexts.org

In the case of trans-1,2-diethylcyclohexanol, one chair conformation will have both the ethyl and hydroxyl groups in equatorial positions (diequatorial), while the other will have both groups in axial positions (diaxial). numberanalytics.comlibretexts.org

Axial-Equatorial Preferences of Ethyl and Hydroxyl Substituents

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric hindrance. libretexts.orglibretexts.org The larger the substituent, the stronger this preference. transformationtutoring.com The relative preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformations. pearson.com

Ethyl Group: The ethyl group has a notable preference for the equatorial position to avoid steric clashes with axial hydrogens. chemistrysteps.com

Hydroxyl Group: The hydroxyl group also favors the equatorial position, although its smaller size compared to an ethyl group results in a less pronounced preference. chemistrysteps.com

In trans-1,2-diethylcyclohexanol, the diequatorial conformation is significantly more stable than the diaxial conformation due to the strong preference of both bulky groups for the equatorial position. numberanalytics.comlibretexts.org For cis-1,2-diethylcyclohexanol, both chair conformations will have one axial and one equatorial substituent, leading to a more balanced equilibrium between the two. libretexts.org The conformation where the larger ethyl group is equatorial and the smaller hydroxyl group is axial would be slightly favored.

Steric Strain and 1,3-Diaxial Interactions in 1,2-Diethylcyclohexanols

The primary source of steric strain in the axial position is the 1,3-diaxial interaction , which is the repulsive force between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the third carbon atom away. fiveable.melibretexts.org

When a substituent is in an axial position, it experiences steric hindrance from the two axial hydrogens on the same side of the ring. libretexts.org

In the diaxial conformation of trans-1,2-diethylcyclohexanol, both the ethyl and hydroxyl groups would experience these unfavorable interactions, leading to significant steric strain and making this conformation highly unstable. libretexts.org

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound isomers plays a pivotal role in directing the course of chemical reactions. The relative orientation of the two substituent groups (ethyl and hydroxyl) creates distinct steric and electronic environments that favor certain reaction pathways over others. This is particularly evident in elimination and substitution reactions, where the accessibility of the reacting centers and the stability of the transition states are highly dependent on the conformation of the cyclohexane ring.

For instance, in elimination reactions, a specific geometric arrangement is often required between the leaving group and a proton on an adjacent carbon. libretexts.orglibretexts.org In the context of this compound, the feasibility of an E2 elimination would depend on the ability of the hydroxyl group (or a derivative of it) and a neighboring hydrogen atom to adopt a trans-diaxial orientation. libretexts.orglibretexts.org The cis and trans isomers of this compound will exhibit different propensities to achieve this conformation, leading to variations in reaction rates and the regioselectivity of the resulting alkene.

The cis isomer, with one group axial and the other equatorial in its most stable chair conformations, may more readily present a trans-diaxial arrangement for elimination compared to the trans isomer. youtube.com In the trans isomer, both groups can occupy equatorial positions, which is a lower energy state. youtube.comlibretexts.org To undergo a trans-diaxial elimination, the ring would need to flip to a higher energy conformation where both groups are axial, thus presenting a significant energy barrier. libretexts.orglibretexts.org This conformational requirement can dictate the predominant product formed. For example, in a related system, the elimination of HCl from cis-2-methyl-1-chlorocyclohexane yields the Zaitsev product (1-methylcyclohexene), while the trans isomer gives the Hofmann product (3-methylcyclohexene) because a trans-diaxial arrangement is only possible with a proton on the less substituted carbon. libretexts.org

Stereoelectronic Effects in this compound Systems

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org These effects are not simply a combination of steric and electronic factors but arise from specific orbital interactions. wikipedia.org In this compound, key stereoelectronic interactions include hyperconjugation and the gauche effect.

Hyperconjugation involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (σ* or π*). wikipedia.org The efficiency of this interaction is highly dependent on the relative orientation of the orbitals. For example, an anti-periplanar arrangement, where the donor and acceptor orbitals are in the same plane but oriented in opposite directions, allows for maximum overlap and stabilization. e-bookshelf.de In the chair conformation of cyclohexane, axial bonds are anti-periplanar to other axial bonds on adjacent carbons. e-bookshelf.de This has significant implications for the stability and reactivity of this compound isomers.

The table below summarizes the key stereoelectronic interactions and their conformational dependencies.

Stereoelectronic EffectDescriptionConformational Requirement
Hyperconjugation Donation of electron density from a filled σ-orbital to an adjacent empty σ*-orbital. wikipedia.orgAnti-periplanar alignment of the interacting orbitals. e-bookshelf.de
Gauche Effect A gauche arrangement of substituents is sometimes favored over an anti arrangement due to stabilizing orbital interactions. wikipedia.orgA 60° dihedral angle between the substituents. youtube.com

Conformational Control in Reaction Mechanisms

For this compound, the chair-to-chair interconversion is rapid at room temperature. stackexchange.com The cis isomer exists as a pair of rapidly equilibrating enantiomeric chair conformers, each having one axial and one equatorial substituent. youtube.comyale.edu The trans isomer exists as two diastereomeric chair conformers, one with both substituents equatorial (diequatorial) and the other with both substituents axial (diaxial). youtube.com The diequatorial conformer is significantly more stable. libretexts.org

The conformational equilibrium of the starting material sets the stage for the reaction, but the stereochemical outcome is ultimately governed by the transition state energies. For a reaction to proceed, the molecule must adopt a conformation that allows for the necessary orbital alignment and minimizes steric hindrance in the transition state.

For example, consider an oxidation reaction of the hydroxyl group. The accessibility of the hydroxyl group to the oxidizing agent will differ between the axial and equatorial positions. An equatorial hydroxyl group is generally more sterically accessible. However, if a specific stereoelectronic interaction is required for the reaction to proceed, such as the involvement of an anti-periplanar C-H bond, a conformation with an axial hydroxyl group might be necessary, even if it is a higher-energy ground state.

The following table outlines the predominant conformations and their relative stabilities for the isomers of this compound, based on principles established for disubstituted cyclohexanes.

IsomerMore Stable ConformerLess Stable ConformerKey Stability Factors
cis-1,2-Diethylcyclohexanol Axial-Equatorial (exists as a pair of rapidly interconverting enantiomers) youtube.comyale.eduN/A (both conformers are of equal energy) yale.eduGauche interaction between the ethyl and hydroxyl groups. 1,3-diaxial interactions for the axial group. libretexts.org
trans-1,2-Diethylcyclohexanol Diequatorial youtube.comlibretexts.orgDiaxial youtube.comlibretexts.orgThe diequatorial conformer minimizes steric strain. The diaxial conformer has significant 1,3-diaxial interactions. libretexts.org

Reactivity Studies and Mechanistic Elucidation of 1,2 Diethylcyclohexanol Transformations

Oxidation Reactions of 1,2-Diethylcyclohexanol

The oxidation of alcohols is a fundamental transformation in organic synthesis. For a tertiary alcohol like this compound, where the hydroxyl-bearing carbon lacks a hydrogen atom, oxidation to a ketone requires the cleavage of a carbon-carbon bond, a process that is generally not favored. However, oxidation can occur at other positions in the molecule, or through pathways involving radical intermediates.

Conversion to 1,2-Diethylcyclohexanone and Related Products

The direct oxidation of this compound to its corresponding ketone, 1,2-diethylcyclohexanone, is a challenging transformation. Standard oxidizing agents that work for primary and secondary alcohols are typically ineffective for tertiary alcohols under mild conditions. However, certain catalytic systems, particularly those involving transition metals, can facilitate the oxidation of C-H bonds adjacent to the alcohol functionality.

Research on analogous compounds, such as 1,2-dimethylcyclohexanol, provides insight into these processes. Iron-based catalysts, for example, have been shown to oxidize alkanes and cycloalkanes. acs.orgacs.org In the presence of an oxidant like hydrogen peroxide, these catalysts can generate highly reactive species capable of abstracting hydrogen atoms from the cyclohexane (B81311) ring. acs.org This can lead to the formation of various oxidized products, including ketones at different positions. The oxidation of cis-1,2-dimethylcyclohexane (B165935), a related substrate, has been shown to yield products like cis-2,3-dimethylcyclohexanone and cis-3,4-dimethylcyclohexanone, indicating that oxidation can occur at secondary C-H bonds on the ring. acs.org By analogy, the oxidation of this compound could potentially yield a mixture of isomeric diethylcyclohexanones.

Furthermore, some oxidative processes proceed via radical mechanisms where the initial C-H abstraction is followed by reaction with oxygen. lu.se Two-electron oxidation by chemical oxidants can produce corresponding o-quinones from catechol derivatives, though the direct analogy to cyclohexanol (B46403) is limited. nih.gov

Regioselectivity and Stereospecificity in Oxidative Processes

The regioselectivity of oxidation in substituted cyclohexanes is influenced by both electronic and steric factors. Tertiary C-H bonds are generally weaker and more susceptible to radical abstraction than secondary C-H bonds. However, steric hindrance from bulky substituents can shield these sites, directing the oxidant to attack less hindered secondary C-H bonds. acs.org

Studies on the oxidation of cis- and trans-1,2-dimethylcyclohexane (B1581434) are particularly illustrative. Iron complexes have been developed that show a preference for oxidizing secondary carbons over tertiary ones. acs.org The stereochemistry of the starting material also plays a crucial role. For instance, the oxidation of cis-1,2-dimethylcyclohexane often results in products where the cis relationship between the methyl groups is maintained, indicating a degree of stereospecificity in the reaction. escholarship.orgnottingham.ac.uk Specifically, hydroxylation of cis-1,2-dimethylcyclohexane can occur with a high degree of stereoretention. scispace.comrsc.org This suggests that the reactive intermediate, possibly a high-valent metal-oxo species, transfers its oxygen atom before significant rotation or rearrangement can occur in the substrate radical. lu.se

Conversely, a loss of stereoconfiguration can point towards a pathway involving freely diffusing radicals. rsc.org In the case of this compound, the ethyl groups would exert their own steric influence, likely affecting the ratio of tertiary to secondary C-H bond oxidation and influencing the stereochemical outcome of the products.

Table 1: Expected Products from the Catalytic Oxidation of this compound

Reactant Potential Oxidized Products Comments
cis-1,2-Diethylcyclohexanol cis-1,2-Diethylcyclohexanone Requires C-C bond cleavage (less likely)
cis-Diethylcyclohexanones (various isomers) Oxidation at secondary ring positions
trans-Diethylcyclohexanols (various isomers) Result of oxidation with loss of stereochemistry
trans-1,2-Diethylcyclohexanol trans-1,2-Diethylcyclohexanone Requires C-C bond cleavage (less likely)
trans-Diethylcyclohexanones (various isomers) Oxidation at secondary ring positions

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that proceeds through a carbocation intermediate, leading to the formation of alkenes. vulcanchem.com For this compound, this reaction is complicated by the potential for carbocation rearrangements and the formation of multiple alkene products.

Carbocation Rearrangements and Product Distribution (Saytzeff vs. Hofmann)

Treatment of this compound with a strong acid (e.g., H₂SO₄) begins with the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). libretexts.org Departure of water generates a tertiary carbocation at C-1. This carbocation can then undergo several competing reactions.

Direct Elimination: A base (such as H₂O or the conjugate base of the acid) can abstract a proton from an adjacent carbon (a β-proton). According to Saytzeff's rule , elimination will preferentially occur to form the most substituted, and therefore most stable, alkene. geeksforgeeks.orgmasterorganicchemistry.com For the initial tertiary carbocation, this would involve removing a proton from C-2 or C-6, leading to 1,2-diethylcyclohexene or 1,6-diethylcyclohexene, respectively.

Carbocation Rearrangement: The initial tertiary carbocation can rearrange to a more stable carbocation, if possible, or an equally stable one. This commonly occurs via a 1,2-hydride or 1,2-alkyl shift. In the case of this compound, a 1,2-hydride shift from C-6 to C-1 would still result in a tertiary carbocation. More complex rearrangements, including ring contraction, are also possible, as seen in the dehydration of 2,2-dimethylcyclohexanol, which can yield an isopropylidenecyclopentane derivative. vaia.comyoutube.com A similar ring contraction for this compound could lead to cyclopentyl-based alkenes. An ethyl group could also migrate, leading to a rearranged cyclohexene (B86901) structure. gauthmath.com

Hofmann vs. Saytzeff Products: While Saytzeff's rule generally predicts the major product in E1 reactions, the distribution can be influenced by sterics. geeksforgeeks.orglibretexts.org If a bulky base is used or if the Saytzeff product is sterically congested, the Hofmann product (the least substituted alkene) may be formed in a higher proportion. masterorganicchemistry.comvedantu.comlibretexts.org In this system, this would correspond to elimination involving a proton from one of the ethyl groups to form an exocyclic double bond.

The final product distribution is a complex mixture reflecting the relative rates of these competing pathways.

Table 2: Potential Alkene Products from Dehydration of this compound

Reaction Pathway Product(s) Governing Principle
Direct Elimination (β-proton at C-6) 1,6-Diethylcyclohexene Saytzeff Rule
Direct Elimination (β-proton at C-2) 1,2-Diethylcyclohexene Saytzeff Rule (often major product)
Direct Elimination (β-proton on ethyl group) 1-Ethyl-2-ethylidenecyclohexane Hofmann-type Product

Stereochemical Outcomes of Elimination Reactions (E1, E2)

The dehydration of tertiary alcohols in the presence of non-nucleophilic acids proceeds primarily through the E1 mechanism . libretexts.orgiitk.ac.in This two-step process involves the formation of a planar carbocation intermediate. spcmc.ac.in Because the base can attack this flat intermediate from either face, a mixture of cis and trans (or E and Z) alkene isomers can be formed, although the more stable trans isomer usually predominates. libretexts.org

While the E1 pathway is dominant for tertiary alcohols, the E2 mechanism can become competitive under certain conditions, such as when a strong, bulky base is used and the hydroxyl group is first converted into a better leaving group (like a tosylate). The E2 reaction is a concerted, one-step process with a strict stereochemical requirement: the β-proton and the leaving group must be in an anti-periplanar arrangement. masterorganicchemistry.comchemistrysteps.com In a cyclohexane ring, this translates to a trans-diaxial orientation. iitk.ac.inchemistrysteps.com This rigid geometric constraint means that the stereochemistry of the starting material dictates which products can be formed. For a given chair conformation, only the axial β-protons that are anti to the axial leaving group can be eliminated. chemistrysteps.com

Therefore, the stereochemical outcome depends heavily on the reaction mechanism:

E1 Reaction: Generally not stereospecific due to the planar carbocation intermediate, but is stereoselective, favoring the most stable alkene isomer (usually trans). libretexts.org

E2 Reaction: Is stereospecific. The stereochemistry of the reactant determines the stereochemistry of the product based on the availability of anti-periplanar protons. chemistrysteps.com

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group (-OH) of an alcohol is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. libretexts.org Therefore, direct nucleophilic substitution is generally not feasible. For a substitution reaction to occur at the C-1 position of this compound, the hydroxyl group must first be converted into a good leaving group.

A common strategy is to perform the reaction in the presence of a strong acid, such as HBr or HCl. libretexts.org The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. libretexts.org

Given that this compound is a tertiary alcohol, the substitution will proceed via the Sₙ1 mechanism . This pathway involves the formation of the same tertiary carbocation intermediate discussed in the dehydration (E1) reaction.

Sₙ1 Mechanism:

Protonation of the -OH group.

Loss of water to form a tertiary carbocation.

Nucleophilic attack on the carbocation.

A significant challenge in Sₙ1 reactions of alcohols is the competition from the E1 elimination reaction. iitk.ac.in Since both pathways share the same rate-determining step (carbocation formation), a mixture of substitution and elimination products is almost always obtained. The ratio of substitution to elimination can be influenced by factors such as the nature of the nucleophile and the reaction temperature, with higher temperatures generally favoring elimination. masterorganicchemistry.com

Table 3: Summary of Compound Names

Compound Name
This compound
1,2-Diethylcyclohexanone
1,2-Dimethylcyclohexanol
cis-1,2-Dimethylcyclohexane
trans-1,2-Dimethylcyclohexane
cis-2,3-Dimethylcyclohexanone
cis-3,4-Dimethylcyclohexanone
Hydrogen Peroxide
1,2-Diethylcyclohexene
1,6-Diethylcyclohexene
2,2-Dimethylcyclohexanol
Isopropylidenecyclopentane
1-Ethyl-2-ethylidenecyclohexane
(1-Ethylpropylidene)cyclopentane
Tosylate
Hydroxide
Oxonium ion
Water
Cyclohexanol
Cyclohexanone (B45756)
Acetic acid
Adamantane
Benzyl alcohol
Benzaldehyde
Acetophenone
1-Phenylethanol
Toluene
Catechol

Nucleophilic Substitution Pathways (SN1, SN2)

Nucleophilic substitution reactions involving alcohols require the protonation of the hydroxyl (-OH) group to convert it into a good leaving group, water (H₂O). The subsequent mechanism, whether SN1 (unimolecular) or SN2 (bimolecular), is largely dictated by the structure of the substrate.

SN1 Pathway: For this compound, the carbon atom bonded to the hydroxyl group is tertiary. Upon protonation and loss of water, a stable tertiary carbocation is formed. masterorganicchemistry.com The formation of this carbocation is the slow, rate-determining step in an SN1 reaction. masterorganicchemistry.com The stability of the carbocation is a key factor favoring this pathway. libretexts.org Once formed, this planar carbocation intermediate can be attacked by a nucleophile from either face, leading to a mixture of stereoisomeric products. masterorganicchemistry.com Therefore, reactions of this compound with nucleophiles in protic solvents are expected to proceed predominantly through an SN1 mechanism. libretexts.org

SN2 Pathway: The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway requires the nucleophile to approach the carbon from the backside, opposite to the leaving group. nih.gov Due to the structure of this compound, this pathway is highly disfavored.

Impact of Steric Hindrance on Substitution Mechanisms

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. youtube.com In the case of this compound, the two ethyl groups at the C1 and C2 positions create a highly crowded environment around the electrophilic carbon.

This significant steric bulk effectively shields the carbon atom from backside attack by a nucleophile. libretexts.orgyoutube.com Such crowding dramatically increases the energy of the transition state for an SN2 reaction, making this pathway kinetically unfavorable. libretexts.org Tertiary substrates, like this compound, are generally considered unreactive toward SN2 reactions for this reason. libretexts.org In contrast, the SN1 mechanism, which proceeds through a planar carbocation intermediate, is less affected by this steric hindrance, as the nucleophile can attack the "open" carbocation without needing to navigate a crowded backside approach. This further solidifies the prediction that substitution reactions on this compound will follow the SN1 pathway.

Hydroxylation Reactions of Related Cyclohexene Intermediates

Acid-catalyzed dehydration of this compound yields its corresponding alkene, 1,2-diethylcyclohexene. acs.org This alkene can undergo hydroxylation reactions, where two hydroxyl groups are added across the double bond to form a 1,2-diol. The stereochemical outcome of this reaction is highly dependent on the reagents used.

Syn and Anti Addition Pathways

The addition of two substituents to the same face of a double bond is known as syn addition, while addition to opposite faces is called anti addition. Both pathways are possible for the dihydroxylation of 1,2-diethylcyclohexene, leading to different diastereomeric diols.

Syn Addition: This pathway results in the formation of a cis-diol. It is typically achieved using reagents like osmium tetroxide (OsO₄) or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). These reagents form a cyclic intermediate (a cyclic osmate ester or manganate (B1198562) ester) with the alkene, which ensures that both oxygen atoms are delivered to the same side of the double bond. ucalgary.capearson.com

Anti Addition: This pathway produces a trans-diol. It is generally accomplished in a two-step process. First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The epoxide is a three-membered ring that can then be opened by nucleophilic attack. In the presence of an acid catalyst and water, the water molecule attacks one of the carbons of the epoxide from the side opposite the epoxide oxygen, leading to the trans-diol. units.it This mechanism is analogous to the hydroxylation of 1,2-dimethylcyclohexene (B155917) with performic acid, which yields the trans-diol.

Diastereoselective Hydroxylation to Diol Derivatives

The choice of hydroxylation reagent directly controls the diastereoselectivity of the reaction, allowing for the targeted synthesis of either the cis or trans diol derivative of 1,2-diethylcyclohexane.

Synthesis of cis-1,2-Diethyl-1,2-cyclohexanediol: Achieved through syn-dihydroxylation using OsO₄ or cold KMnO₄.

Synthesis of trans-1,2-Diethyl-1,2-cyclohexanediol: Achieved through anti-dihydroxylation via epoxidation with a peroxy acid followed by acid-catalyzed hydrolysis.

The expected products from these diastereoselective reactions are summarized in the table below, based on well-established reaction mechanisms for substituted cyclohexenes. ucalgary.ca

Starting MaterialReagentsAddition TypeMajor Product
1,2-Diethylcyclohexene1. OsO₄, NMO 2. NaHSO₃/H₂OSyncis-1,2-Diethyl-1,2-cyclohexanediol
1,2-DiethylcyclohexeneCold, dilute KMnO₄, NaOHSyncis-1,2-Diethyl-1,2-cyclohexanediol
1,2-Diethylcyclohexene1. m-CPBA 2. H₃O⁺Antitrans-1,2-Diethyl-1,2-cyclohexanediol

Other Significant Organic Transformations

Besides nucleophilic substitution, this compound can undergo other important reactions, most notably elimination and oxidation.

Dehydration: The acid-catalyzed elimination of water from an alcohol is a common method for synthesizing alkenes. Research on the dehydration of this compound over an alumina (B75360) catalyst has shown the formation of a single olefin product. acs.org The study reported that the dehydration product was 1-ethyl-2-ethylidenecyclohexane, which is an isomer of the expected 1,2-diethylcyclohexene. This suggests that under these conditions, a rearrangement occurs.

Oxidation: The oxidation of secondary alcohols to ketones is a standard transformation. However, this compound is a tertiary alcohol. Tertiary alcohols lack a hydrogen atom on the carbinol carbon and are therefore resistant to oxidation under typical conditions (e.g., using chromic acid). Any oxidation would require harsh conditions that break carbon-carbon bonds. The significant steric hindrance from the two ethyl groups would further inhibit oxidation reactions.

Reaction TypeReagents/ConditionsMajor ProductReference
DehydrationAlumina (Al₂O₃) catalyst1-Ethyl-2-ethylidenecyclohexane acs.org
OxidationStandard oxidizing agents (e.g., H₂CrO₄)No reaction (resistant)

Advanced Spectroscopic Characterization Techniques for 1,2 Diethylcyclohexanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 1,2-diethylcyclohexanol isomers. Through a suite of one- and two-dimensional experiments, it is possible to define not only the constitution but also the relative stereochemistry and preferred conformations of these molecules.

Proton NMR (¹H NMR) for Configurational and Conformational Analysis

Proton NMR (¹H NMR) is a powerful tool for analyzing the configuration and conformation of this compound. The chemical shift, multiplicity, and coupling constants of the ¹H signals are highly sensitive to the stereochemical environment.

In substituted cyclohexanols, the proton attached to the carbon bearing the hydroxyl group (H-1) is particularly diagnostic. Its chemical shift and multiplicity are dictated by the orientation of the hydroxyl group (axial or equatorial) and the nature of the adjacent substituents. For a tertiary alcohol like this compound, the key signals are those of the methine proton at C-2 and the methylene (B1212753) and methyl protons of the two ethyl groups.

The orientation of substituents on the cyclohexane (B81311) ring significantly influences the chemical shifts of ring protons due to anisotropic and steric effects. Protons in an axial position are typically shielded (resonate at a lower chemical shift) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons are invaluable for conformational assignment. A large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, whereas smaller couplings (2-5 Hz) are characteristic of axial-equatorial or diequatorial interactions. nih.gov

For cis- and trans-1,2-diethylcyclohexanol, the chair conformations are expected to be the most stable.

In the trans isomer, one ethyl group and the hydroxyl group can occupy equatorial positions, leading to a relatively stable diequatorial-like arrangement for the substituents at C-1 and C-2.

In the cis isomer, one substituent must be axial while the other is equatorial. The steric bulk of the ethyl groups and the hydroxyl group will determine the preferred chair conformation.

The analysis of ¹H NMR spectra, particularly the coupling patterns of the H-2 proton and the protons on the adjacent carbons (H-3 and H-6), allows for the differentiation between these isomers and the determination of their predominant chair conformations. nih.gov For example, a large trans-diaxial coupling observed for the H-2 proton would strongly suggest it is in an axial position. nih.gov

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its local electronic environment.

The chemical shifts of the carbon atoms in the cyclohexane ring are particularly sensitive to the orientation of the substituents. A well-established principle is the γ-gauche effect, where a carbon atom experiences shielding (an upfield shift to a lower ppm value) when it is in a gauche relationship with a substituent on a carbon two bonds away (the γ-carbon). This effect is instrumental in assigning stereochemistry. For instance, an axial substituent will cause a significant upfield shift for the C-3 and C-5 carbons compared to an equatorial substituent. researchgate.net

In this compound, the chemical shifts of C-1, C-2, and the carbons of the ethyl groups are diagnostic. The carbinol carbon (C-1) signal is typically found in the range of 65-75 ppm. The orientation of the hydroxyl and ethyl groups influences the shifts of all ring carbons. researchgate.net In general, carbons bearing equatorial substituents resonate at a lower field (higher ppm) than those with axial substituents. researchgate.net Comparing the ¹³C NMR spectra of the cis and trans isomers would reveal distinct differences in the chemical shifts of the ring carbons, allowing for unambiguous assignment.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound Isomers Note: These are estimated ranges based on data for related substituted cyclohexanols. Actual values can vary with solvent and specific isomer.

Carbon AtomExpected Chemical Shift (δ) in ppmNotes
C-1 (C-OH)70 - 78The chemical shift is influenced by the axial/equatorial orientation of the OH group and the adjacent ethyl group.
C-2 (C-Et)40 - 50Shift is sensitive to the relative stereochemistry of the substituents at C-1 and C-2.
C-3, C-628 - 38Affected by the γ-gauche effect from axial substituents at C-1 or C-2. researchgate.net
C-4, C-520 - 30Generally less affected by the substituents unless long-range steric interactions are present.
Ethyl CH₂25 - 35Two separate signals are expected for the two non-equivalent ethyl groups.
Ethyl CH₃8 - 15Two separate signals are expected.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are essential for resolving complex spectra and establishing definitive structural assignments for this compound derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, irrespective of whether they are bonded. harvard.edu Cross-peaks arise from the Nuclear Overhauser Effect (NOE), which is distance-dependent (proportional to 1/r⁶). NOESY is crucial for determining stereochemistry. For example, a NOE cross-peak between a proton on an ethyl group and an axial proton on the cyclohexane ring would provide strong evidence for the spatial proximity and relative orientation of that ethyl group. harvard.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.educreative-biostructure.com Each cross-peak links a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, and sometimes ⁴J_CH). sdsu.educreative-biostructure.com HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus invisible in HMQC/HSQC) and for piecing together molecular fragments. science.gov For this compound, HMBC can show correlations from the ethyl protons to the C-1 and C-2 ring carbons, confirming the attachment points of the side chains.

Dynamic NMR Spectroscopy for Conformational Equilibria

The cyclohexane ring is not static but undergoes a rapid "chair-chair" ring inversion at room temperature. sikhcom.net For substituted cyclohexanes, this inversion interconverts axial and equatorial substituents. If the two chair conformations have different energies, one will be more populated than the other.

Dynamic NMR (DNMR) spectroscopy is the study of NMR spectra at variable temperatures to investigate dynamic processes like conformational changes. nih.gov At room temperature, the ring inversion of this compound is fast on the NMR timescale, and the observed spectrum is a weighted average of the two contributing chair conformers. scielo.br

By lowering the temperature, the rate of ring inversion can be slowed down. scielo.br At a certain temperature, known as the coalescence temperature, the signals for the individual conformers begin to broaden and merge. acs.org Below coalescence, at a sufficiently low temperature, the exchange becomes slow enough that separate signals for each distinct proton and carbon in both the major and minor chair conformations can be observed. sikhcom.netnih.gov

From the analysis of these low-temperature spectra, several key thermodynamic parameters can be determined:

The equilibrium constant (K_eq) can be found by integrating the signals corresponding to the major and minor conformers. scielo.br

The Gibbs free energy difference (ΔG°) between the conformers can be calculated from K_eq.

By analyzing the spectra around the coalescence temperature, the free energy of activation (ΔG‡) for the ring inversion process can be determined, providing insight into the energy barrier of the conformational change. sikhcom.net

For cis-1,2-diethylcyclohexanol, DNMR would allow the quantification of the equilibrium between the two non-equivalent chair forms (e.g., axial-OH/equatorial-Et vs. equatorial-OH/axial-Et).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. ksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of light due to changes in the polarizability of the molecule. mt.com For this compound, these techniques are primarily used to identify the hydroxyl (-OH) group and the hydrocarbon (C-H, C-C) portions of the molecule.

Analysis of O-H Stretching Vibrations and Hydrogen Bonding

The most characteristic feature in the IR spectrum of an alcohol is the O-H stretching vibration. spcmc.ac.in The position, shape, and width of this absorption band are highly sensitive to hydrogen bonding. libretexts.org

Free (Non-Hydrogen-Bonded) O-H: In a very dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized, a sharp, relatively weak absorption band appears in the region of 3584–3700 cm⁻¹. spcmc.ac.in This corresponds to the "free" hydroxyl group. A hindered hydroxyl group may also show this sharp band even in more concentrated samples.

Intermolecular Hydrogen Bonding: In a neat liquid sample or a concentrated solution, alcohol molecules associate via hydrogen bonds. This weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become very broad and strong. libretexts.org This broad band is typically centered in the range of 3200–3550 cm⁻¹. spcmc.ac.in

Intramolecular Hydrogen Bonding: If a molecule can form an internal hydrogen bond (e.g., between the hydroxyl group and a nearby acceptor atom), a separate absorption band may be observed. For this compound, an intramolecular hydrogen bond could potentially form in the cis isomer between the hydroxyl proton and the electron cloud of the adjacent ethyl group, although this interaction would be very weak. More significantly, in derivatives, intramolecular hydrogen bonds can be prominent. The position of this band is less dependent on concentration compared to intermolecular bands. uobabylon.edu.iq

The analysis of the O-H stretching region can therefore provide information about the stereochemistry of this compound isomers. The trans isomer, with its diequatorial-like arrangement, may favor intermolecular hydrogen bonding, while the cis isomer might exhibit a different hydrogen bonding profile due to the proximity of the axial and equatorial groups.

Raman spectroscopy is generally less sensitive to the highly polar O-H bond but is very effective for analyzing the non-polar C-C and C-H bonds of the hydrocarbon skeleton, providing a complementary fingerprint of the molecule. ksu.edu.samt.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Shape
Hydroxyl (-OH)O-H Stretch (Free)3584 - 3700Sharp, weak to medium (observed in dilute solution) spcmc.ac.in
Hydroxyl (-OH)O-H Stretch (H-Bonded)3200 - 3550Strong, very broad spcmc.ac.in
Alkane C-HC-H Stretch2850 - 3000Strong to medium
Alcohol C-OC-O Stretch~1050 - 1200Strong, position can hint at tertiary nature of the alcohol uobabylon.edu.iq
Hydroxyl (-OH)O-H Bend1330 - 1420Medium to weak, often broad spcmc.ac.in

Carbon-Oxygen Stretching Modes

In the infrared (IR) spectrum of alcohols like this compound, the carbon-oxygen (C-O) stretching vibration is a key diagnostic feature. spectroscopyonline.com This absorption is typically strong and appears in the fingerprint region of the spectrum. spectroscopyonline.com For secondary alcohols, such as this compound, the C-O stretching band is generally observed in the range of 1260–1000 cm⁻¹. uobabylon.edu.iq The precise position of this band can be influenced by factors such as the conformation of the cyclohexyl ring and the presence of hydrogen bonding. uobabylon.edu.iqlibretexts.org The C-O stretching vibration involves a change in the dipole moment, leading to an intense peak. spectroscopyonline.com

The IR spectrum of cyclohexanol (B46403), a related compound, shows a prominent C-O stretching absorption near 1050 cm⁻¹. libretexts.org For this compound, the substitution pattern and stereochemistry of the ethyl groups can lead to shifts in this absorption frequency. The presence of both axial and equatorial conformers can also result in a broadening of this peak or the appearance of multiple, closely spaced bands.

Table 1: Typical Infrared Absorption Frequencies for Alcohols

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
O-H (Hydrogen-bonded) Stretching 3300–3600 Strong, Broad
C-O Stretching 1000-1260 Strong

This table provides general ranges for alcohol absorptions. The exact position and intensity for this compound may vary based on its specific structure and environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. savemyexams.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.comalgimed.com This precision allows for the unambiguous determination of the elemental composition of this compound, which has a molecular formula of C10H20O. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. algimed.com For instance, HRMS can differentiate between compounds with very similar molecular weights, which would be indistinguishable using low-resolution mass spectrometry. measurlabs.comalgimed.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of complex mixtures containing this compound and its isomers or derivatives. wikipedia.orgnist.gov The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. wikipedia.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. wikipedia.org

The resulting mass spectrum for each separated component provides a unique fragmentation pattern, which acts as a molecular fingerprint. nist.gov For alcohols like this compound, common fragmentation pathways include alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen) and dehydration (the loss of a water molecule). libretexts.orglibretexts.org Alpha-cleavage in this compound would lead to the formation of characteristic fragment ions, while dehydration would produce an alkene radical cation. libretexts.org The retention time from the GC and the fragmentation pattern from the MS together allow for the positive identification and quantification of this compound in a sample. mdpi.cominnovatechlabs.com

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value/Observation Significance
Molecular Formula C10H20O
Nominal Molecular Weight 156 g/mol
Exact Mass (HRMS) 156.1514 u Confirms elemental composition.
Key Fragmentation Pathways Alpha-cleavage, Dehydration Provides structural information. libretexts.orglibretexts.org

This table outlines the expected mass spectrometric data for the parent compound.

Advanced Chiral Analysis Techniques

Due to the presence of stereogenic centers, this compound can exist as multiple stereoisomers. Advanced chiral analysis techniques are crucial for separating and identifying these different enantiomers and diastereomers.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a powerful technique for the separation of enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the individual enantiomers of a racemic mixture, leading to their separation. libretexts.org The differential interaction results in different retention times for each enantiomer, allowing for their individual detection and quantification. nih.govyoutube.com

For the separation of this compound enantiomers, a suitable CSP, often based on derivatized cyclodextrins or polysaccharides, would be employed in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govmdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving effective enantiomeric resolution. youtube.com In some cases, derivatization of the alcohol to form esters or carbamates can enhance the separation on a chiral column. libretexts.orgudl.cat

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules like the enantiomers of this compound. researchgate.netwikipedia.org

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions (one being dextrorotatory (+) and the other levorotatory (-)). wikipedia.org The specific rotation is a characteristic physical property of a pure enantiomer.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netarxiv.org A CD spectrum plots this differential absorption versus wavelength and provides information about the absolute configuration and conformation of the enantiomers. mgcub.ac.in Each enantiomer will produce a CD spectrum that is a mirror image of the other.

Table 3: Chiral Analysis Techniques for this compound Stereoisomers

Technique Principle Information Obtained
Chiral Chromatography Differential interaction with a chiral stationary phase. libretexts.org Separation and quantification of individual enantiomers.
Optical Rotation Rotation of plane-polarized light by a chiral molecule. wikipedia.org Sign and magnitude of optical activity, enantiomeric purity.
Circular Dichroism (CD) Differential absorption of circularly polarized light. researchgate.net Absolute configuration, conformational analysis.

This table summarizes the principles and applications of advanced chiral analysis techniques.

Computational Chemistry and Theoretical Modeling of 1,2 Diethylcyclohexanol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are based on solving the Schrödinger equation, offering a fundamental approach to understanding molecular systems. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each with a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. up.ac.zanih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation significantly while maintaining a high level of accuracy. researchgate.net For 1,2-diethylcyclohexanol, DFT calculations can elucidate a range of electronic properties that govern its reactivity and interactions.

The choice of functional and basis set is crucial in DFT calculations, as it directly impacts the accuracy of the results. up.ac.zaaip.org Functionals like B3LYP are commonly employed for organic molecules, often in conjunction with basis sets such as 6-31G(d) or larger ones like 6-311++G(d,p) for more precise results. researchgate.netresearchgate.net

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation This table presents the types of data obtained from DFT calculations. Actual values would be determined by specific computational studies.

PropertyDescriptionCalculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalValue in eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalValue in eV
HOMO-LUMO GapEnergy difference between HOMO and LUMOValue in eV
Dipole MomentMeasure of the net molecular polarityValue in Debye
Total EnergyThe total electronic energy of the molecule at its optimized geometryValue in Hartrees

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data or empirical parameters in their theoretical foundation. irdg.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), provide a systematic way to approach the exact solution of the Schrödinger equation. irdg.orgnih.gov

For this compound, ab initio methods are particularly valuable for obtaining highly accurate energetic and structural predictions. nih.gov They can be used to:

Optimize Molecular Geometries: Determine the precise bond lengths, bond angles, and dihedral angles for different stereoisomers (cis/trans) and conformers (chair, boat) of this compound.

Calculate Relative Energies: Predict the relative stabilities of various conformers. For example, these calculations can quantify the energy difference between a conformer with both ethyl groups in equatorial positions versus one with an axial-equatorial arrangement.

Determine Transition State Energies: Locate and calculate the energies of transition states that connect different conformers, providing insight into the energy barriers for conformational changes like the ring flip of the cyclohexane (B81311) moiety.

Higher-level ab initio methods like CCSD(T) are often considered the "gold standard" for accuracy in computational chemistry but are computationally very demanding. nih.gov Therefore, a common strategy involves optimizing geometries at a less expensive level of theory (like DFT or MP2) and then performing a single-point energy calculation using a more accurate method like CCSD(T) to refine the energetic predictions. researchgate.net

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods by incorporating some empirical parameters derived from experimental data. This simplification allows for the rapid exploration of the conformational landscape of larger molecules. While less accurate for electronic properties, they are often effective for initial conformational searches and for analyzing flexible molecules like this compound.

These methods can quickly screen thousands of possible conformations to identify a set of low-energy structures. This initial search is crucial because it provides starting points for more accurate, high-level optimizations using DFT or ab initio techniques. researchgate.net By rapidly mapping out the approximate potential energy surface, semi-empirical methods ensure that the most stable conformers are not overlooked, which is a risk if one starts geometry optimizations from only a few manually built structures. sapub.org

Molecular Mechanics and Dynamics Simulations

While quantum methods focus on the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations use classical physics to model molecular systems. nih.govyoutube.com These approaches are significantly faster, enabling the study of larger systems and longer timescales. arxiv.orgnih.gov

Molecular mechanics calculates the steric energy of a molecule based on a "force field," which is a set of empirical potential energy functions. researchgate.netyoutube.com The total steric energy is a sum of terms that describe:

Bond stretching

Angle bending

Torsional strain (rotation around single bonds)

Van der Waals interactions (non-bonded steric repulsion and attraction)

Electrostatic interactions

For this compound, MM calculations can be used to perform a detailed conformational analysis. gmu.edu By systematically rotating the dihedral angles of the ethyl groups and the cyclohexane ring, a potential energy surface (PES) can be generated. A PES is a multidimensional map that relates the conformation of the molecule to its potential energy. colostate.edu Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. colostate.edu These calculations can quantify the energetic penalties associated with unfavorable interactions, such as 1,3-diaxial interactions that arise when a substituent is in an axial position on the cyclohexane ring. sapub.org

The primary goal of conformational analysis is to identify the most stable conformations of a molecule, as these are the ones that will be most populated at equilibrium. gmu.edu For this compound, several stereoisomers and conformers exist. The two ethyl groups can be arranged in a cis or trans relationship. For each of these, the cyclohexane ring exists in a dynamic equilibrium between two chair conformations, in addition to higher-energy boat and twist-boat forms.

Computational methods can predict the relative stability of these structures. For example, for the trans isomer, one chair conformer will have both ethyl groups in equatorial positions (di-equatorial), while the other (after a ring flip) will have both in axial positions (di-axial). For the cis isomer, both chair conformers will have one ethyl group in an axial position and one in an equatorial position. Molecular mechanics and quantum chemical calculations can determine the relative energies of these conformers. sapub.org

From the calculated energy differences (ΔE or ΔG), the equilibrium constant (K_eq) and the relative populations of the conformers at a given temperature can be predicted using the Boltzmann distribution equation. Generally, conformations that minimize steric strain, such as those placing bulky substituents in equatorial positions, are significantly lower in energy and thus more stable and abundant at equilibrium. gmu.edu

Table 2: Hypothetical Relative Energies and Predicted Equilibrium Populations for trans-1,2-Diethylcyclohexanol Conformers This table illustrates how computational energy calculations are used to predict conformational equilibria. Values are for illustrative purposes.

ConformerSubstituent PositionsCalculated Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Idi-equatorial0.00 (most stable)>99%
IIdi-axialCalculated Value > 4.0<1%

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For a molecule like this compound, these methods can help in structural elucidation and understanding its electronic and vibrational characteristics.

Computational NMR Chemical Shift Prediction (GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting NMR chemical shifts. researchgate.netnih.gov This method, typically used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. nih.gov The predicted chemical shifts are obtained by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, this process would involve:

Conformational Search: Identifying all stable conformers of both cis- and trans-1,2-diethylcyclohexanol, as the chair-like structure of the cyclohexane ring and the rotation of the ethyl and hydroxyl groups lead to multiple possible low-energy structures.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

NMR Calculation: Performing GIAO-DFT calculations (e.g., at the WP04/6-311++G(2d,p) level) on each optimized conformer to compute the isotropic magnetic shielding constants (σ). nih.gov

Boltzmann Averaging: Calculating the Boltzmann-weighted average of the shielding constants based on the relative energies of the conformers to obtain the final predicted chemical shifts for ¹H and ¹³C nuclei.

A hypothetical data table for the most stable conformer would resemble the following:

AtomPredicted Chemical Shift (ppm)
¹³C NMR
C1Value
C2Value
C-ethyl (α-CH₂)Value
C-ethyl (β-CH₃)Value
¹H NMR
H-C2Value
H-ethyl (α-CH₂)Value
H-ethyl (β-CH₃)Value
H-OValue
Note: This table is for illustrative purposes only. Actual values are not available in the literature.

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies and intensities of the normal modes of vibration. wisc.edunist.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at an optimized geometry. uni-muenchen.de

For this compound, the procedure would be:

Geometry Optimization and Frequency Calculation: Following geometry optimization (e.g., at the B3LYP/6-311+G** level), a frequency calculation is performed at the same level of theory.

Analysis of Vibrational Modes: The output provides a list of vibrational frequencies (typically in cm⁻¹) and their corresponding IR intensities and Raman activities. Each frequency corresponds to a specific atomic motion, such as C-H stretching, C-O stretching, or C-C-H bending.

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

A sample data table of predicted key vibrational frequencies would look like this:

Frequency (cm⁻¹) (Scaled)IR IntensityRaman ActivityAssignment
~3600HighLowO-H stretch
~2950-2850HighHighC-H stretch (ethyl & ring)
~1460MediumMediumCH₂ scissoring
~1100HighMediumC-O stretch
Note: This table is for illustrative purposes only. Actual values are not available in the literature.

Electronic Excitation (UV-Vis) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govjoaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.govresearchgate.net

For this compound, this analysis would entail:

Molecular Orbital Calculation: Performed on the optimized geometry using DFT. The calculation yields the energies and spatial distributions of all molecular orbitals.

HOMO-LUMO Identification: The HOMO is the orbital with the highest energy that contains electrons, while the LUMO is the orbital with the lowest energy that is empty. nist.gov For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to its lone pairs. The LUMO would likely be an anti-bonding orbital associated with the C-O and C-C sigma bonds.

UV-Vis Prediction: Time-Dependent DFT (TD-DFT) calculations can predict the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. For a saturated alcohol like this compound, significant absorptions are expected only in the far-UV region.

ParameterCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Note: This table is for illustrative purposes only. Actual values are not available in the literature.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation barriers, providing deep insight into reaction mechanisms. A plausible synthetic route to this compound is the Grignard reaction between 2-ethylcyclohexanone (B1346015) and an ethyl magnesium halide.

Activation Energy and Reaction Path Analysis

To model the Grignard addition to 2-ethylcyclohexanone, researchers would:

Identify Reactants, Products, and Transition States: The geometries of the reactants (2-ethylcyclohexanone and ethyl Grignard reagent, likely coordinated with solvent molecules like THF) and the product (the magnesium alkoxide of this compound) are optimized. A transition state search is then conducted to find the highest energy point along the reaction coordinate connecting reactants and products.

Frequency Calculation: A frequency calculation on the located transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of the new C-C bond).

Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. This value is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactant and product energy minima.

Stereochemical Outcome Prediction from Computational Models

The reaction of ethyl Grignard reagent with 2-ethylcyclohexanone can produce two diastereomers: cis- and trans-1,2-diethylcyclohexanol. Computational models can predict which isomer is favored.

This prediction involves:

Modeling Diastereomeric Transition States: There are two primary pathways for the nucleophilic attack of the ethyl group: from the axial face or the equatorial face of the cyclohexanone (B45756) ring. This leads to two different diastereomeric transition states.

Calculating Relative Energies: The geometries of both transition states are optimized, and their relative energies are calculated. According to transition state theory, the reaction will preferentially proceed through the lower-energy transition state.

Predicting Product Ratio: The difference in the activation energies (ΔΔE‡) for the two pathways can be used to estimate the ratio of the diastereomeric products using the Boltzmann distribution. A lower energy transition state for attack from one face would imply that the corresponding diastereomer will be the major product. For many additions to substituted cyclohexanones, steric hindrance dictates that the nucleophile attacks from the less hindered face, and computational models can quantify these steric and electronic effects.

Without specific literature, it is not possible to state the computationally predicted stereochemical preference for the formation of this compound.

Applications in Advanced Organic Synthesis and Chemical Research

1,2-Diethylcyclohexanol as a Chiral Building Block in Complex Molecule Synthesis

With two stereocenters at the 1 and 2 positions of its cyclohexane (B81311) ring, this compound is inherently a chiral molecule. This chirality makes it a potential building block for the asymmetric synthesis of more complex molecules. However, while it is recognized as a versatile building block in the synthesis of various chemical and pharmaceutical compounds, specific examples of its application as a chiral starting material in the synthesis of complex natural products or pharmaceuticals are not extensively detailed in publicly available research. guidechem.com Its primary documented role is often as a chemical intermediate for other transformations. guidechem.com

Use as a Reagent or Intermediate in Novel Chemical Transformations

This compound primarily functions as a chemical intermediate in organic synthesis. guidechem.com Research has detailed its formation from the reaction of 2-ethylcyclohexanone (B1346015), demonstrating its place in multi-step synthetic pathways. Specifically, it is the product derived from the reduction of the corresponding α-hydroxy esters, which are synthesized through the Reformatsky reaction of 2-ethylcyclohexanone with ethyl bromoacetate. oup.com

Furthermore, the compound serves as a substrate for subsequent reactions. Early chemical literature documents the dehydration of this compound when passed over alumina (B75360), indicating its use as an intermediate for the synthesis of alkenes. acs.org This transformation is a classic example of an elimination reaction, converting an alcohol into a less functionalized, unsaturated ring system.

Research on Stereochemical Effects in Cyclohexane Derivatives

Significant research into this compound has focused on its stereochemistry. The synthesis of this alcohol via the Reformatsky reaction starting from 2-ethylcyclohexanone yields a mixture of epimeric (diastereomeric) alcohols. oup.com These isomers have been successfully separated using column chromatography, allowing for the study of each stereoisomer individually. oup.com

In a key study, the major and minor products of the precursor reaction were identified as ethyl trans- and ethyl cis-2-ethyl-1-hydroxycyclohexylacetate, respectively. oup.com These assignments were confirmed through infrared (IR) spectroscopy, chromatographic behavior, and, crucially, by correlating them with the products of the Grignard reaction of 2-ethylcyclohexanone with ethylmagnesium bromide, a reaction with well-understood stereochemical outcomes. oup.com The Grignard reaction yielded the same epimeric alcohols, 1,2-diethylcyclohexanols, in a 93:7 ratio, which corresponded to the isomers produced via the Reformatsky route. oup.com This correlation was essential for assigning the relative configurations of the stereocenters.

Reaction with 2-EthylcyclohexanonePrecursor to Major IsomerPrecursor to Minor IsomerIsomer Ratio
Reformatsky Reaction ethyl trans-2-ethyl-1-hydroxycyclohexylacetateethyl cis-2-ethyl-1-hydroxycyclohexylacetate~80:20
Grignard Reaction trans-1,2-diethylcyclohexanolcis-1,2-diethylcyclohexanol93:7

This table summarizes the stereochemical outcomes of reactions leading to this compound isomers, based on data from a study on the Reformatsky reaction. oup.com

Influence on Stability and Reactivity in Reaction Systems

The stability and reactivity of this compound are intrinsically linked to its structure. The ability to separate the diastereomers by silica (B1680970) gel column chromatography indicates a difference in their relative stability and polarity, with one isomer adsorbing more strongly to the stationary phase. oup.com

The reactivity of this compound is highlighted by its participation in dehydration reactions. A 1954 study by J. V. Karabinos and A. T. Ballun investigated the dehydration of this alcohol over an alumina catalyst, a process that typically involves the formation of a carbocation intermediate and results in one or more alkene products. acs.org The stability of the potential carbocation intermediates and the stereochemistry of the starting alcohol would directly influence the distribution of the resulting alkene isomers (e.g., 1,2-diethylcyclohexene vs. 1-ethyl-2-ethylidenecyclohexane) according to established mechanistic principles like Zaitsev's rule.

Role in Studying Reaction Mechanisms and Selectivity Control

The synthesis and analysis of this compound isomers have served as a valuable tool for probing the mechanisms and stereoselectivity of important organic reactions. By analyzing the ratio of the resulting this compound epimers, researchers can deduce the stereochemical course of the reaction. oup.com

For instance, the finding that both the Reformatsky and Grignard reactions of 2-ethylcyclohexanone produce predominantly the trans-isomer of the corresponding alcohol is significant. oup.com It provides evidence that in both reactions, the incoming nucleophilic group (the organozinc reagent or the Grignard reagent) preferentially attacks the carbonyl group from the equatorial direction to avoid steric hindrance from the existing axial hydrogens on the cyclohexane ring. oup.com This demonstrates a high degree of stereoselectivity. The slightly lower selectivity of the Reformatsky reaction compared to the Grignard reaction (80:20 vs. 93:7) also offers subtle mechanistic insights into the transition states of each transformation. oup.com

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes for 1,2-Diethylcyclohexanol

Traditional synthesis of tertiary alcohols often involves multi-step processes employing stoichiometric reagents and volatile organic solvents, which carry significant environmental burdens. Future research should prioritize the development of more sustainable and efficient synthetic methodologies for this compound.

Key areas for exploration include:

Catalytic Hydrogenation of Precursors: A potential green route involves the catalytic hydrogenation of 1,2-diethylphenol. This approach would utilize hydrogen as a clean reagent. Research should focus on developing highly selective and reusable heterogeneous catalysts (e.g., based on palladium, platinum, or ruthenium) that can operate under mild conditions and minimize the formation of byproducts.

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly reduce waste, energy consumption, and reaction time. A possible one-pot synthesis could start from a more readily available precursor, integrating catalysis to achieve the final this compound structure.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a tool in green chemistry to accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced energy consumption. mdpi.com Investigating microwave-assisted routes for the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods. nih.govfrontiersin.org

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents is a cornerstone of green chemistry. rsc.org Research is needed to explore the feasibility of synthesizing this compound in such green solvent systems.

Synthetic Strategy Key Advantages Research Focus
Catalytic HydrogenationHigh atom economy, clean reagent (H₂)Development of selective, reusable catalysts
One-Pot SynthesisReduced waste, time, and energyCatalyst and reaction condition optimization
Microwave-Assisted SynthesisFaster reaction rates, energy efficiencyMethod development and yield optimization
Greener SolventsReduced environmental impact and toxicitySolubility and reactivity studies in alternative media

Exploration of Bio-Inspired Catalysis for Selective Transformations

Biocatalysis offers a powerful approach for conducting highly selective and sustainable chemical transformations under mild conditions. nih.gov For a chiral molecule like this compound, which has two stereocenters, bio-inspired catalysis represents a particularly valuable avenue for future research.

Enzymatic Kinetic Resolution: Since this compound is a tertiary alcohol, its enantiomers can be challenging to resolve by traditional chemical methods. rsc.orgresearchgate.net Lipases and esterases could be employed for the kinetic resolution of racemic this compound, where one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers. scielo.broup.com Future work should involve screening various hydrolases and optimizing reaction conditions to achieve high enantioselectivity. acs.org

Dehydrogenase- and Oxidase-Mediated Reactions: While tertiary alcohols are generally resistant to oxidation under typical conditions, certain enzymes may be capable of catalyzing their transformation. libretexts.orglibretexts.org Exploring the reactivity of this compound with alcohol dehydrogenases and oxidases could uncover novel transformation pathways. mdpi.com These enzymes, often requiring cofactors, are central to many biological oxidation processes. libretexts.org

Engineered Biocatalysts: Advances in protein engineering and directed evolution allow for the tailoring of enzymes with enhanced activity, stability, and selectivity for non-natural substrates. nih.gov Future research could focus on engineering existing enzymes or designing new ones specifically for the transformations of this compound and its derivatives.

Advanced Materials Science Applications Based on this compound Scaffolds

The rigid cyclohexane (B81311) ring of this compound provides a robust scaffold that could be incorporated into advanced materials. The hydroxyl group offers a reactive handle for polymerization or for grafting onto other material surfaces.

Polymers and Plasticizers: Cyclohexanol (B46403) itself is a key precursor in the polymer industry, notably for the production of nylons. wikipedia.org The bifunctional nature of potential derivatives of this compound could allow it to serve as a monomer for creating specialty polyesters, polycarbonates, or polyurethanes. The presence of the two ethyl groups would likely impart unique thermal and mechanical properties to these polymers, such as altered glass transition temperatures and increased hydrophobicity. Its ester derivatives could also be investigated as novel plasticizers. wikipedia.org

Functional Coatings and Resins: The hydroxyl group of this compound can be used to anchor the molecule to surfaces or to incorporate it into cross-linked networks like epoxy resins or acrylic coatings. The bulky and non-polar nature of the diethylcyclohexyl group could be exploited to create materials with enhanced water resistance, durability, or specific surface properties.

Liquid Crystals: The rigid cyclic structure is a common feature in molecules that exhibit liquid crystalline phases. By chemically modifying this compound to include mesogenic units, it may be possible to synthesize novel liquid crystal materials with potential applications in displays and sensors.

Machine Learning and AI in Predicting this compound Reactivity and Selectivity

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and conditions. acs.orgmit.edunih.gov By including data on reactions of tertiary alcohols and substituted cyclohexanes, AI tools could predict the likely outcomes of various transformations of this compound, saving significant experimental time and resources. arxiv.orgresearchgate.net

Modeling Stereoselectivity: Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. arxiv.org Advanced ML algorithms, such as graph neural networks and random forest models, can be trained to predict the enantiomeric excess or diastereomeric ratio of reactions. semanticscholar.orgarxiv.orgresearchgate.netnih.gov Such models could be invaluable in designing selective syntheses or transformations of this compound.

High-Throughput Virtual Screening: AI can be used to perform virtual screening of potential catalysts or reaction conditions for a desired transformation of this compound. By predicting the reactivity and selectivity for thousands of possibilities, ML can identify the most promising candidates for experimental validation, thereby streamlining the research and development process. appliedclinicaltrialsonline.com

AI/ML Application Objective Potential Impact
Reaction Outcome PredictionTo forecast the major product of a reactionReduces trial-and-error experimentation
Stereoselectivity ModelingTo predict the 3D arrangement of atoms in the productGuides the design of highly selective reactions
Virtual ScreeningTo identify optimal catalysts and conditionsAccelerates the discovery of new synthetic methods

Deepening Understanding of Solvation Effects on Conformational Preferences

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. For a 1,2-disubstituted cyclohexane like this compound, the substituents (two ethyl groups and a hydroxyl group) can occupy either axial or equatorial positions. The relative stability of these different conformations is determined by steric interactions. libretexts.orglibretexts.org

Conformational Isomers: In the trans isomer of this compound, the two ethyl groups can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the diaxial form. libretexts.orglibretexts.org In the cis isomer, one ethyl group must be axial and the other equatorial, leading to two chair conformations of equal energy that can interconvert via a ring flip. libretexts.org

Impact of Solvation: The solvent in which the molecule is dissolved can influence the equilibrium between these conformations. Polar solvents may stabilize conformers with a greater dipole moment, while non-polar solvents may favor less polar conformations. The specific interactions between the solvent and the hydroxyl and ethyl groups (e.g., hydrogen bonding) can shift the conformational equilibrium. Future research, using a combination of spectroscopic techniques (like NMR) and computational modeling, is needed to quantify how different solvents affect the conformational preferences of this compound. This knowledge is crucial as the conformation of a molecule often dictates its reactivity and biological activity.

Q & A

Q. What are the feasible synthetic routes for 1,2-Diethylcyclohexanol, and how can retrosynthetic analysis optimize pathway selection?

  • Methodological Answer : Use AI-driven retrosynthesis tools (e.g., Template_relevance models like Reaxys or Pistachio) to predict pathways by analogy with structurally similar cyclohexanol derivatives (e.g., 1,2-Dimethylcyclohexanol ). Key steps include:
  • Ethylation : Introduce ethyl groups via nucleophilic substitution or catalytic hydrogenation of pre-functionalized cyclohexene intermediates.
  • Hydroxylation : Optimize stereochemical outcomes using chiral catalysts or enzymatic methods (e.g., cytochrome P450 mimics).
  • Validate routes with databases like Reaxys to prioritize high-yield, low-complexity pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm ethyl group positions and cyclohexanol backbone. Compare with spectral libraries (e.g., NIST Chemistry WebBook ).
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and C-O (1050–1250 cm1^{-1}) stretches to verify functional groups.
  • Mass Spectrometry : Confirm molecular weight (e.g., 156.27 g/mol via high-resolution MS) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate inhalation risks (volatility similar to cyclohexanol derivatives ).
  • PPE : Wear nitrile gloves and safety goggles; avoid contact with skin/eyes due to potential irritancy (analogous to cyclohexanol safety guidelines ).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of this compound synthesis?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict diastereomer ratios (e.g., chair vs. boat cyclohexane conformers).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favoring axial ethyl groups).
  • Validate with QSPR models (e.g., CC-DPS patented technology ) correlating substituent electronic effects with regioselectivity .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR assignments or reaction yields)?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with X-ray crystallography (if crystalline) or computational predictions (e.g., OLEX2 for structural refinement ).
  • Statistical Analysis : Apply t-tests or ANOVA to assess reproducibility of yields across trials; identify outliers due to moisture sensitivity or catalyst deactivation .
  • Literature Benchmarking : Contrast results with analogous compounds (e.g., 1,2-Dicyclohexyl-1,2-ethanediol ) to contextualize discrepancies .

Q. How can this compound’s bioactivity be systematically evaluated in anticancer or antimicrobial assays?

  • Methodological Answer :
  • In Vitro Screening : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
  • Mechanistic Studies : Probe apoptosis pathways via flow cytometry (Annexin V/PI staining) or ROS detection kits.
  • Control Design : Include cyclohexanol and ethylated analogs to isolate structure-activity relationships .

Q. What advanced chromatographic methods separate this compound diastereomers, and how is enantiomeric excess quantified?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Optimize retention times via polarity adjustments.
  • CD Spectroscopy : Measure Cotton effects to distinguish enantiomers; calibrate with racemic standards.
  • Enantiomeric Excess (ee) : Calculate via integration of HPLC peaks or Mosher ester derivatization .

Retrosynthesis Analysis

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1,2-Diethylcyclohexanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.